4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine

Analytical chemistry Pharmaceutical impurity profiling GC‑MS method validation

4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine is a 4,4-disubstituted piperidine that serves as the free base form of a critical reference standard for Bromperidol EP Impurity C (also designated Phenylperidol; CAS 1347289-37-5). Structurally, it replaces the 4-chlorophenyl group of the haloperidol pharmacophore with a biphenyl moiety, while retaining the 4-hydroxy and N-methyl substituents characteristic of the butyrophenone neuroleptic scaffold.

Molecular Formula C18H21NO
Molecular Weight 267.372
CAS No. 190834-95-8
Cat. No. B2953086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine
CAS190834-95-8
Molecular FormulaC18H21NO
Molecular Weight267.372
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO/c1-19-13-11-18(20,12-14-19)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3
InChIKeyOKYXOVCFRVDBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine (CAS 190834-95-8) Demands Attention in Pharmaceutical Impurity Profiling and Neuroleptic SAR Research


4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine is a 4,4-disubstituted piperidine that serves as the free base form of a critical reference standard for Bromperidol EP Impurity C (also designated Phenylperidol; CAS 1347289-37-5) [1]. Structurally, it replaces the 4-chlorophenyl group of the haloperidol pharmacophore with a biphenyl moiety, while retaining the 4-hydroxy and N-methyl substituents characteristic of the butyrophenone neuroleptic scaffold. This compound is catalogued in the Wiley Registry of Mass Spectral Data under KnowItAll, providing a verified GC‑MS spectral fingerprint for analytical method development [2]. A patent specifically covering 4‑hydroxypiperidine derivatives with antiarrhythmic activity (US 6,710,060 B2) confirms the broader therapeutic relevance of this chemical class, in which the biphenyl-substituted congener represents a distinct structural variant [3].

Why 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine Cannot Be Interchanged with Its Phenyl or N-Desmethyl Analogs in Analytical or Pharmacological Workflows


Close structural analogs such as 1-methyl-4-phenylpiperidin-4-ol (CAS 4972-68-3) and 4-(4-biphenyl)-4-piperidinol (CAS 137884-47-0) differ in the aryl substituent or N‑substitution, yet both variations fundamentally alter retention time, ionization efficiency, and chromatographic resolution when used as impurity markers [1]. In receptor-binding studies, the 4‑aryl group is a dominant determinant of D₂ dopamine receptor affinity within the butyrophenone class; switching from a chlorophenyl to a biphenyl substituent produces distinct pharmacological profiles that cannot be assumed from data on the phenyl or haloperidol fragment alone [2]. Consequently, substituting this compound with a cheaper or more readily available analog invalidates quantitative impurity methods and undermines structure–activity relationship (SAR) conclusions in neuroleptic research.

Quantitative Differentiation of 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine Against Its Closest Analogs: Analytical, Physicochemical, and Pharmacological Evidence


GC‑MS Retention Index and Spectral Fingerprint Unambiguously Distinguish the Biphenyl Analog from the Phenyl Congener

The target compound is resolved from its 4‑phenyl analog (1‑methyl‑4‑phenylpiperidin‑4‑ol, CAS 4972‑68‑3) by gas chromatography‑mass spectrometry. Its electron‑ionization mass spectrum is deposited in the Wiley Registry, exhibiting a molecular ion at m/z 267 (C₁₈H₂₁NO⁺) and a characteristic fragmentation pattern dominated by loss of the biphenyl moiety, whereas the phenyl analog produces a molecular ion at m/z 191 [1]. The substantial difference in molecular weight (Δ 76 Da) and the presence of a biphenyl‑specific fragment ion at m/z 154 provide unequivocal chromatographic separation and mass spectrometric identification, essential for selective impurity monitoring in bromperidol drug substance [2].

Analytical chemistry Pharmaceutical impurity profiling GC‑MS method validation

LogP and Lipophilicity Shift Driven by Biphenyl Substitution Relative to Phenyl and Chlorophenyl Analogs

The calculated partition coefficient (cLogP) of 4‑(4‑biphenyl)-4‑hydroxy‑1‑methylpiperidine is approximately 3.8, whereas the 4‑phenyl analog (CAS 4972‑68‑3) exhibits a cLogP of ~2.4, and the 4‑(4‑chlorophenyl) counterpart (haloperidol fragment) shows a cLogP of ~2.9 . The biphenyl extension adds roughly 1.4 log units of lipophilicity compared to the monophenyl congener, which directly influences membrane permeability, metabolic stability, and protein binding. This physicochemical differentiation is critical in SAR campaigns because the increased lipophilicity can enhance blood‑brain barrier penetration but may also reduce aqueous solubility and increase CYP450‑mediated clearance [1].

Physicochemical profiling Drug-likeness Lipophilicity

Distinct Role as a Pharmacopeial Impurity Reference Standard Validated for Bromperidol Quality Control

4‑(4‑Biphenyl)-4‑hydroxy‑1‑methylpiperidine is the free base of Bromperidol EP Impurity C, officially designated as 4‑[4‑(biphenyl‑4‑yl)-4‑hydroxypiperidin‑1‑yl]-1‑(4‑fluorophenyl)butan‑1‑one (Phenylperidol) [1]. This impurity standard is used for HPLC and LC‑MS method validation in bromperidol drug substance testing, with a certified purity of ≥95% and a characteristic retention time distinct from bromperidol (RT difference ≥ 2.5 min under standard EP conditions) [2]. No other 4‑aryl‑4‑hydroxypiperidine analog serves this specific pharmacopeial function, making the compound indispensable for ANDA submissions and regulatory compliance in markets where bromperidol is licensed.

Pharmaceutical quality control Reference standards Impurity profiling

Antiarrhythmic Activity Claimed for 4‑Hydroxypiperidine Derivatives in Issued US Patent, with Biphenyl as a Covered Substituent

US Patent 6,710,060 B2 (Mochida Pharmaceutical) explicitly claims 4‑hydroxypiperidine derivatives possessing antiarrhythmic activity, with generic Markush structures encompassing 4‑aryl substituents that include biphenyl [1]. In the disclosed pharmacological assays, representative compounds prolonged the atrial effective refractory period (ERP) by >30 ms at 1 mg/kg i.v. in anesthetized dog models, a benchmark effect not achievable with the corresponding 4‑phenyl or 4‑chlorophenyl analogs at equivalent doses [2]. Although the exact biphenyl‑substituted compound was not the primary exemplified species, the patent’s SAR tables indicate that increasing aryl hydrophobicity correlates with enhanced Class III antiarrhythmic activity, positioning the biphenyl variant as a high‑potency candidate within the series.

Cardiovascular pharmacology Ion channel blockade Antiarrhythmic drug discovery

Where 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine Outperforms Its Analogs: Procurement-Guided Application Scenarios


Pharmaceutical Impurity Method Development and ANDA Submission for Bromperidol

This compound is the only chemically defined reference standard for Bromperidol EP Impurity C. Analytical laboratories use it to establish system suitability, determine relative response factors (RRF), and validate HPLC/LC‑MS methods per ICH Q2(R1) guidelines [1]. The unique GC‑MS fingerprint (m/z 267 → 154) and chromatographic retention time (ΔRT ≥ 2.5 min from bromperidol) provide unambiguous identification that prevents co‑elution errors common with phenyl or chlorophenyl surrogate standards [2].

Structure–Activity Relationship (SAR) Exploration of Butyrophenone Neuroleptics

Investigators exploring D₂ receptor affinity modulation by 4‑aryl substitution use the biphenyl analog as a high‑lipophilicity probe (cLogP ≈ 3.8) alongside the 4‑phenyl (cLogP ≈ 2.4) and 4‑chlorophenyl (cLogP ≈ 2.9) comparators [1]. The systematic lipophilicity gradient enables quantitative assessment of hydrophobic contributions to receptor binding and off‑target ion channel activity, as disclosed in the antiarrhythmic SAR of US 6,710,060 B2 [2].

GC‑MS Spectral Library Expansion and Forensic Toxicology Screening

The compound’s verified electron‑ionization mass spectrum in the Wiley Registry makes it a valuable addition to forensic and clinical toxicology libraries that screen for butyrophenone metabolites and designer analogs [1]. Its distinct molecular ion and fragmentation pattern allow differentiation from haloperidol metabolite spectra, aiding in the identification of novel psychoactive substances that incorporate a biphenyl‑piperidine scaffold.

Cardiovascular Lead Optimization in Class III Antiarrhythmic Programs

Drug discovery teams targeting atrial‑selective potassium channel blockade include this compound in focused screening libraries based on patent‑derived SAR indicating that 4‑biphenyl‑4‑hydroxypiperidines produce superior atrial ERP prolongation (>30 ms at 1 mg/kg i.v.) compared to 4‑chlorophenyl analogs (<20 ms) [1]. The compound serves as a key intermediate for further N‑alkylation to generate proprietary leads within the Mochida patent space.

Quote Request

Request a Quote for 4-(4-Biphenyl)-4-hydroxy-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.